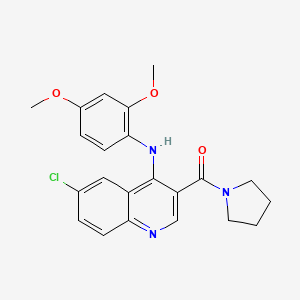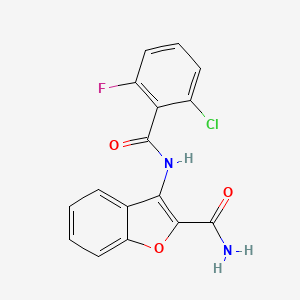![molecular formula C15H18ClNO3 B2530729 3-Hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride CAS No. 1335282-15-9](/img/structure/B2530729.png)
3-Hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride" is a complex organic molecule that appears to be related to a family of hydroxypyridinone derivatives. These compounds are known for their potential biological activities and are often studied for their antimicrobial and antiradical properties, as well as their ability to form hydrogen bonds which can influence molecular packing in crystals .
Synthesis Analysis
The synthesis of related hydroxypyridinone derivatives typically involves multi-component reactions, as seen in the synthesis of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives, which were synthesized through a reaction involving an aldehyde, an aniline or ammonium acetate, and 6-methyl-4-hydroxypyran-2-one in an ionic liquid . Similarly, 4-hydroxy-3-phenylpyridin-2(1H)-ones were synthesized by reacting ethyl β-aminocrotonates with dialkyl malonates or "magic malonates" . These methods suggest that the compound could potentially be synthesized through similar multi-component reactions, possibly involving a chiral starting material to introduce the (2S)-1-hydroxy-3-phenylpropan-2-yl moiety.
Molecular Structure Analysis
The molecular structure of hydroxypyridinone derivatives is often characterized by the presence of hydroxy groups that can participate in intramolecular and intermolecular hydrogen bonding, influencing the conformation and packing of molecules in crystals . The presence of a phenyl group and a pyridinone core is common, as seen in the structures of related compounds . The stereochemistry of the compound, indicated by the (2S) configuration, would also play a crucial role in its molecular structure and potential interactions.
Chemical Reactions Analysis
Hydroxypyridinone derivatives can undergo various chemical reactions, particularly those involving their hydroxy groups. These reactions can include the formation of salts with acids, as seen in the crystal structure determination of related compounds with o-arsanilic and perchloric acids . The hydroxy groups can also participate in hydrogen bonding, which is a key factor in the molecular association and crystal packing of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxypyridinone derivatives are influenced by their molecular structure. The presence of hydroxy groups and the ability to form hydrogen bonds contribute to their solubility and crystalline properties . The antimicrobial and antiradical activities of these compounds are significant, as demonstrated by the inhibitory effects on Mycobacterium tuberculosis and other pathogens . The synthesis in ionic liquids also suggests that these compounds can be produced in a more environmentally friendly manner, with the potential for recycling the reaction medium .
Wissenschaftliche Forschungsanwendungen
Tautomerism and Conformation Studies : One study explored the tautomerism and conformation of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, a category to which the compound belongs. This research provides insight into the structural aspects of such compounds in both the solid state and in solution (Cunningham, Lowe, & Threadgill, 1989).
Crystal Structure Analysis : Another study focuses on the crystal structure of related compounds, offering a deeper understanding of their molecular arrangement. Such structural analyses are crucial in the development and optimization of pharmaceuticals (Attia et al., 2014).
Antibacterial Properties : Research on derivatives of similar compounds has revealed potent antibacterial properties, particularly against anaerobic bacteria. This suggests potential pharmaceutical applications in treating infections caused by such bacteria (Dickens et al., 1991).
Synthesis and Applications in Food Preservation : Novel hydroxypyridinone derivatives, which are structurally related to the compound , have been studied for their potential as shrimp preservatives, showcasing their role in food technology. These compounds exhibited strong tyrosinase inhibitory activity and antioxidant properties, making them effective in extending the shelf life of shrimp (Dai et al., 2016).
Chemo-enzymatic Preparation for Drug Progenitors : The compound is also studied as a potential progenitor for antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride. The study reported a chemo-enzymatic preparation of the S-isomer of a related compound using Porcine pancreas lipase, indicating its significance in drug synthesis (Zhao et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3.ClH/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12;/h2-8,13,17,19H,9-10H2,1H3;1H/t13-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFDKXLBMMEWNV-ZOWNYOTGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C(CC2=CC=CC=C2)CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=CN1[C@@H](CC2=CC=CC=C2)CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Hydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-4(1H)-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)

![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)
![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2530651.png)


![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)

![5-cyclopropyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2530659.png)
![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)

![N-[1-(4-Fluorophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2530663.png)

